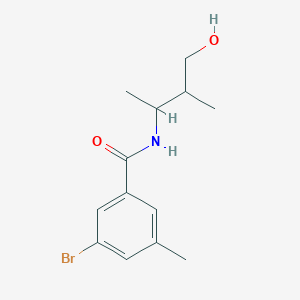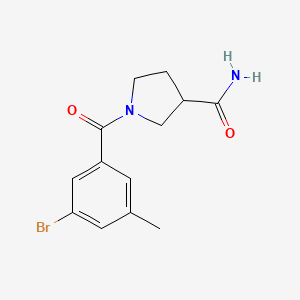![molecular formula C13H20ClNO B6638457 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B6638457.png)
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol is an organic compound with a complex structure that includes a chloro-substituted aromatic ring, a methylamino group, and a butanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol typically involves multiple steps, starting with the preparation of the chloro-substituted aromatic ring. One common method involves the chlorination of 2-methylphenol using thionyl chloride under acidic conditions . The resulting 4-chloro-2-methylphenol is then subjected to further reactions to introduce the methylamino group and the butanol chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
4-[(4-Chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific research and industrial applications.
Propriétés
IUPAC Name |
4-[(4-chloro-2-methylphenyl)methylamino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-10(5-6-16)8-15-9-12-3-4-13(14)7-11(12)2/h3-4,7,10,15-16H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEZZRFVXGMLAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CNCC(C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[1-(Oxolan-3-yl)ethylamino]phenyl]methanol](/img/structure/B6638383.png)

![3-[(3-methoxy-2-methylpropyl)amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B6638394.png)
![[1-(2-Phenylpropylamino)cyclobutyl]methanol](/img/structure/B6638401.png)

![4-Bromo-2-[1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethylamino]propyl]phenol](/img/structure/B6638416.png)


![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylfuran-2-carboxamide](/img/structure/B6638465.png)
![3,4-dimethoxy-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylbenzamide](/img/structure/B6638468.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylthiophene-2-carboxamide](/img/structure/B6638471.png)
![N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpyridine-2-carboxamide](/img/structure/B6638481.png)
![3-(3-methylpyrazol-1-yl)-N-spiro[3,4-dihydrochromene-2,4'-oxane]-4-ylpropanamide](/img/structure/B6638482.png)
